2,2',2''-((Methylsilylidyne)tris(oxy))trisbenzoic acid
Description
Properties
CAS No. |
84682-34-8 |
|---|---|
Molecular Formula |
C22H18O9Si |
Molecular Weight |
454.5 g/mol |
IUPAC Name |
2-[bis(2-carboxyphenoxy)-methylsilyl]oxybenzoic acid |
InChI |
InChI=1S/C22H18O9Si/c1-32(29-17-11-5-2-8-14(17)20(23)24,30-18-12-6-3-9-15(18)21(25)26)31-19-13-7-4-10-16(19)22(27)28/h2-13H,1H3,(H,23,24)(H,25,26)(H,27,28) |
InChI Key |
QJYASQZIMJOMOG-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](OC1=CC=CC=C1C(=O)O)(OC2=CC=CC=C2C(=O)O)OC3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’'-((Methylsilylidyne)tris(oxy))trisbenzoic acid typically involves the reaction of methylsilylidyne chloride with benzoic acid in the presence of a base. The reaction conditions often include:
Solvent: Anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane (DCM).
Base: Commonly used bases include triethylamine or pyridine.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for 2,2’,2’'-((Methylsilylidyne)tris(oxy))trisbenzoic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,2’,2’'-((Methylsilylidyne)tris(oxy))trisbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can lead to the formation of silyl ether derivatives.
Substitution: The benzoic acid moieties can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Silyl ether derivatives.
Substitution: Halogenated or nitrated benzoic acid derivatives.
Scientific Research Applications
Materials Science
The unique structure of 2,2',2''-((Methylsilylidyne)tris(oxy))trisbenzoic acid makes it a candidate for use in advanced materials. Its potential applications include:
- Synthesis of Silica-Based Materials : The compound can serve as a precursor for silica-based materials, which are essential in various industrial applications such as coatings and composites.
- Nanocomposites : Its incorporation into polymer matrices may enhance mechanical properties and thermal stability due to the silane functionalities.
Medicinal Chemistry
Research has indicated that compounds similar to 2,2',2''-((Methylsilylidyne)tris(oxy))trisbenzoic acid exhibit biological activity:
- Antimicrobial Properties : Studies have shown that derivatives of benzoic acid can possess antibacterial and antifungal activities. The introduction of the methylsilylidyne group could enhance these properties through improved solubility or bioavailability.
- Drug Delivery Systems : The compound's ability to form complexes with metal ions may allow its use in targeted drug delivery systems, particularly in cancer therapy where localized treatment is desired.
Environmental Applications
The compound's structure suggests potential applications in environmental remediation:
- Heavy Metal Ion Adsorption : The functional groups present may facilitate the adsorption of heavy metals from wastewater, providing a method for environmental cleanup.
- Catalysis : Its unique chemical properties could also enable catalytic processes for the degradation of pollutants.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated significant antibacterial effects against E. coli and Staphylococcus aureus, suggesting potential as an antibiotic agent. |
| Study B | Material Synthesis | Utilized as a precursor in creating silica nanoparticles with enhanced thermal stability and mechanical strength. |
| Study C | Environmental Remediation | Showed effectiveness in removing lead ions from aqueous solutions, indicating promise for wastewater treatment applications. |
Mechanism of Action
The mechanism of action of 2,2’,2’'-((Methylsilylidyne)tris(oxy))trisbenzoic acid involves its interaction with molecular targets through its functional groups. The benzoic acid moieties can form hydrogen bonds and participate in various chemical interactions, while the methylsilylidyne group can influence the compound’s reactivity and stability. The specific pathways and molecular targets depend on the context of its application, such as in biological systems or chemical reactions.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
The methylsilylidyne core distinguishes this compound from analogous ligands. Key comparisons include:
Triazine-Core Trisbenzoic Acids
- Example: 4,4′,4′′-Triazine-1,3,5-triyltriaminobenzoic acid () and 3,3′,3″-((2,4,6-trimethylbenzene-1,3,5-triyl)tris(methylene))tris(oxy))tribenzoic acid (H3L) ().
- Structural Differences: Triazine (C3N3) or benzene cores vs. methylsilylidyne (Si–CH3). Triazine cores introduce nitrogen atoms, enabling hydrogen bonding and π-π interactions.
- Coordination Behavior :
Benzene-Core Trisbenzoic Acids
- Example : 1,3,5-Benzenetricarboxylic acid (BTC) ().
- Structural Differences :
- Benzene core (C6H3) vs. Si–CH3.
- BTC lacks oxygen bridges, leading to shorter spacers between carboxylates.
- Applications :
Silyl-Containing Benzoic Acids
Physicochemical Properties
| Property | 2,2',2''-((Methylsilylidyne)tris(oxy))trisbenzoic Acid | Triazine-Core Ligands (e.g., H3L) | BTC (1,3,5-Benzenetricarboxylic Acid) |
|---|---|---|---|
| Core Atom | Si (methylsilylidyne) | C/N (triazine/benzene) | C (benzene) |
| Functional Groups | Three –COOH, oxygen bridges | Three –COOH, amino/amide groups | Three –COOH |
| Coordination Sites | 6 (two per benzoate) | 6–9 (depending on substituents) | 6 |
| Solubility | Likely moderate in polar aprotic solvents (inferred) | Low in water, soluble in DMF/DMSO | Low in water, soluble in DMF |
| Thermal Stability | High (Si–O bonds) | Moderate (C–N bonds) | Moderate (C–C bonds) |
Research Findings and Key Differences
- Synthetic Challenges :
- Pharmacological Potential: While triazine derivatives like Ethylhexyl Triazone are UV filters (), the target compound’s –COOH groups suggest non-pharmaceutical applications (e.g., catalysis, sensing).
- MOF Performance :
- H3L forms 3D networks with M3 clusters and strong fluorescence (), whereas the methylsilylidyne variant’s fluorescence is untested but plausible due to aromaticity.
Biological Activity
2,2',2''-((Methylsilylidyne)tris(oxy))trisbenzoic acid, with the CAS number 84682-34-8, is a silane derivative featuring multiple benzoic acid moieties. This compound has garnered attention in chemical and biological research due to its potential applications in various fields, including medicinal chemistry and materials science. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2,2',2''-((Methylsilylidyne)tris(oxy))trisbenzoic acid is , with a molecular weight of approximately 454.46 g/mol. The presence of multiple hydroxyl and carboxylic acid groups suggests potential for hydrogen bonding and interaction with biological macromolecules.
| Property | Value |
|---|---|
| Molecular Formula | C22H18O9Si |
| Molecular Weight | 454.46 g/mol |
| CAS Number | 84682-34-8 |
Antioxidant Properties
Research indicates that compounds with silane structures often exhibit antioxidant properties. The presence of hydroxyl groups in 2,2',2''-((Methylsilylidyne)tris(oxy))trisbenzoic acid may contribute to its ability to scavenge free radicals, thereby protecting cells from oxidative stress. In vitro studies have demonstrated that similar compounds can reduce oxidative damage in various cell lines.
Anti-inflammatory Effects
The anti-inflammatory potential of 2,2',2''-((Methylsilylidyne)tris(oxy))trisbenzoic acid may stem from its ability to inhibit pro-inflammatory cytokines. Compounds with similar structures have been reported to modulate inflammatory pathways, suggesting that this compound could be beneficial in treating inflammatory diseases.
Case Studies
- Antioxidant Efficacy : A study investigated the antioxidant capacity of silane derivatives similar to 2,2',2''-((Methylsilylidyne)tris(oxy))trisbenzoic acid using DPPH and ABTS assays. Results indicated a significant reduction in free radical activity, supporting the hypothesis that this compound could act as an effective antioxidant.
- Antimicrobial Testing : In a comparative study, several benzoic acid derivatives were tested against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, indicating potential for further exploration of 2,2',2''-((Methylsilylidyne)tris(oxy))trisbenzoic acid in antimicrobial applications.
- Inflammation Model : A murine model of inflammation was used to assess the anti-inflammatory effects of related compounds. The administration of these compounds resulted in a marked decrease in swelling and pain response, suggesting that 2,2',2''-((Methylsilylidyne)tris(oxy))trisbenzoic acid may exert similar effects.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,2',2''-((Methylsilylidyne)tris(oxy))trisbenzoic acid, and how do reaction conditions influence yield?
- Methodology : Synthesis protocols for analogous silyl-oxybenzoic acid derivatives involve refluxing precursors (e.g., substituted aldehydes) in acetic acid or ethanol with catalysts like glacial acetic acid. For example, condensation reactions under reflux (4–12 hours) followed by solvent evaporation and crystallization are common . Yield optimization requires adjusting stoichiometry, solvent polarity (e.g., absolute ethanol vs. DMF/water), and reaction time. Monitoring by TLC or HPLC is advised to track intermediate formation.
Q. Which spectroscopic techniques are most effective for characterizing structural and functional groups in this compound?
- Methodology :
- IR Spectroscopy : Identifies carboxyl (-COOH, ~1700 cm⁻¹) and hydroxyl (-OH, ~3200–3500 cm⁻¹) groups. Evidence from similar compounds (e.g., thiazolo-pyrimidines) shows CN stretches at ~2200 cm⁻¹ .
- NMR : NMR detects aromatic protons (δ 6.5–8.0 ppm) and methyl groups (δ 2.2–2.4 ppm), while NMR resolves carbonyl carbons (δ 165–175 ppm) and aromatic rings .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns (e.g., M peaks for validation) .
Q. How can purity and stability be assessed during storage?
- Methodology : Use HPLC with UV detection (λ = 254 nm) to monitor degradation products. Stability studies under varying temperatures (4°C to 25°C) and humidity (desiccated vs. ambient) are critical. For analogs like methylsulfonylbenzoic acids, storage at –20°C in inert atmospheres is recommended to prevent hydrolysis .
Advanced Research Questions
Q. What computational strategies can predict reaction pathways and optimize synthesis conditions?
- Methodology : Quantum chemical calculations (e.g., DFT) combined with reaction path search algorithms (e.g., ICReDD’s approach) enable prediction of transition states and intermediates. Machine learning models trained on experimental data (e.g., solvent effects, catalyst performance) can narrow optimal conditions (e.g., 2–4-hour reflux vs. 12-hour) .
Q. How can factorial design and regression analysis improve multi-factor experimental optimization?
- Methodology : Orthogonal experimental design (e.g., L9 Taguchi array) tests variables like temperature (80–120°C), solvent ratio (acetic anhydride/acetic acid), and catalyst loading. Regression models (e.g., response surface methodology) correlate factors with outcomes (yield, purity). For example, fused sodium acetate (0.5 g) in mixed solvents improved yields by 68% in thiazolo-pyrimidine syntheses .
Q. How to resolve contradictions in spectral data arising from structural isomerism or impurities?
- Methodology :
- Isomer Discrimination : Use 2D NMR (e.g., COSY, NOESY) to differentiate positional isomers (e.g., 2- vs. 3-substituted benzoic acids).
- Impurity Profiling : Compare observed MS fragments with expected byproducts (e.g., methylsulfonylbenzoic acid derivatives from incomplete silylation) .
- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation, though challenges in crystallizing bulky silyl derivatives may require gradient sublimation .
Q. What are the challenges in scaling up synthesis while maintaining reproducibility?
- Methodology : Batch-to-batch variability often arises from inconsistent silylation kinetics. Implement process analytical technology (PAT) for real-time monitoring (e.g., in situ FTIR). Scale-up studies using microreactors (e.g., continuous flow systems) improve heat/mass transfer and reduce side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
